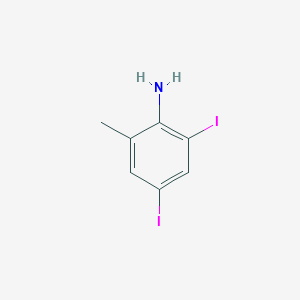

2,4-Diiodo-6-methylaniline

Vue d'ensemble

Description

Synthesis Analysis

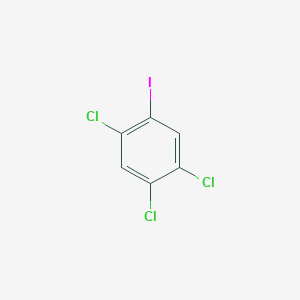

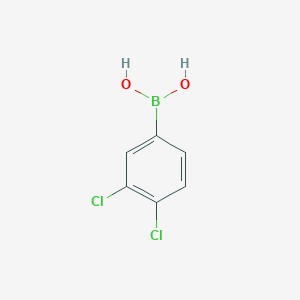

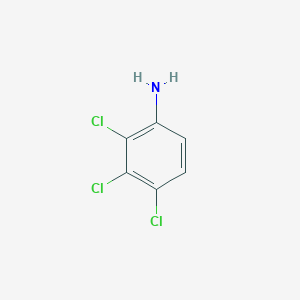

The synthesis of 2,4-Diiodo-6-methylaniline derivatives has been explored through various chemical routes. A notable method involves the iodination of 4-methylaniline, where the compound is dissolved in acetic acid and reacted with a mixture of potassium iodide and potassium iodate under controlled temperatures to yield 2,4-diiodo-6-methylaniline with significant purity and yield (Kou Xiao-yan, 2011). Additionally, palladium-catalyzed cross-coupling reactions have been utilized to incorporate various functional groups into the 2,4-diiodo-6-methylaniline framework, demonstrating the compound's versatility in organic synthesis (Komal Rizwan et al., 2021).

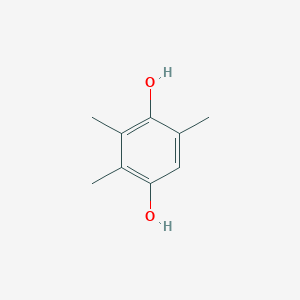

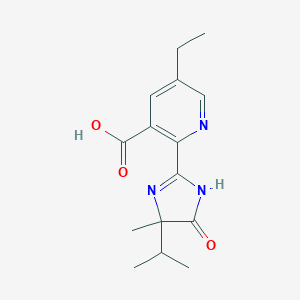

Molecular Structure Analysis

The molecular structure of 2,4-Diiodo-6-methylaniline has been characterized using various spectroscopic methods, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses provide insights into the compound's structural features, including the position of iodine substituents and the methyl group on the aniline ring (V. Arjunan, S. Mohan, 2009).

Chemical Reactions and Properties

2,4-Diiodo-6-methylaniline participates in various chemical reactions, including palladium-catalyzed carbonylation, which demonstrates its reactivity towards the formation of complex organic compounds. The presence of iodine substituents significantly influences its chemical behavior, facilitating its use in coupling reactions that form carbon-carbon and carbon-nitrogen bonds (P. Ács et al., 2006).

Physical Properties Analysis

The physical properties of 2,4-Diiodo-6-methylaniline, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical syntheses. However, specific studies detailing these properties were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties of 2,4-Diiodo-6-methylaniline, including its reactivity, stability, and interactions with other chemical entities, are influenced by its functional groups. The iodine atoms make it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and in the synthesis of heterocyclic compounds (S. Ito et al., 2007).

Applications De Recherche Scientifique

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : 2,4-Diiodo-6-methylaniline is used as a reagent in the iodination of aromatic compounds . This process is important in organic synthesis as aryl iodides are highly reactive starting materials in a variety of organic transformations .

- Methods of Application or Experimental Procedures : The iodination protocol begins with the reaction of o-toluidine with molecular iodine (I2), employing ammonium acetate (NH4OAc) as a catalyst in ethanol . This results in the formation of mono iodinated product, 4-iodo-2-methylaniline, and diiodo product, 2,4-diiodo-6-methylaniline .

- Results or Outcomes : The iodination of aromatic compounds using this method is efficient and results in high regioselectivity . The process converts a variety of aromatic compounds into their corresponding aryl iodides .

Safety And Hazards

The safety data sheet for 2,4-Diiodo-6-methylaniline suggests that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Propriétés

IUPAC Name |

2,4-diiodo-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXCBRYCMVVHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462836 | |

| Record name | 2,4-Diiodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diiodo-6-methylaniline | |

CAS RN |

117832-09-4 | |

| Record name | 2,4-Diiodo-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

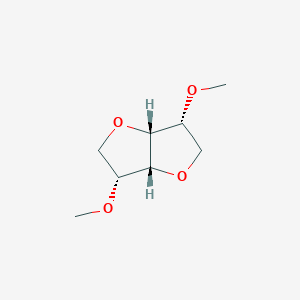

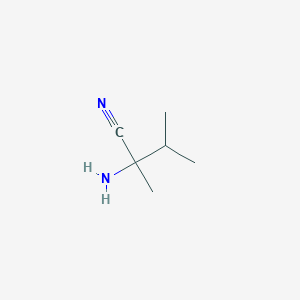

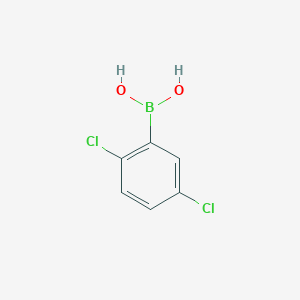

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

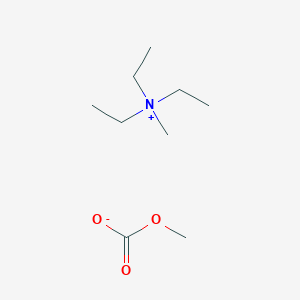

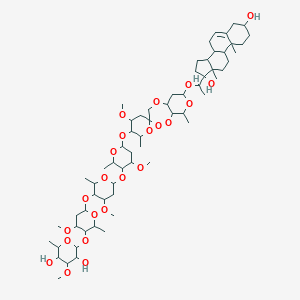

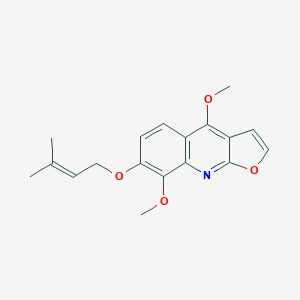

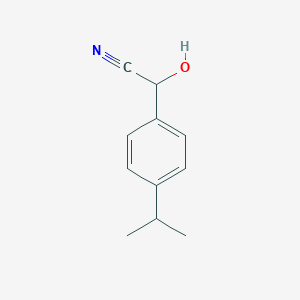

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.